Cas no 103886-92-6 (Phenol, 2-[(E)-(phenylimino)methyl]-)
![Phenol, 2-[(E)-(phenylimino)methyl]- structure](https://it.kuujia.com/scimg/cas/103886-92-6x500.png)
103886-92-6 structure
Nome del prodotto:Phenol, 2-[(E)-(phenylimino)methyl]-
Phenol, 2-[(E)-(phenylimino)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol, 2-[(E)-(phenylimino)methyl]-
- (E)-2-((phenylimino)methyl)phenol
- 2-(phenyliminomethyl)phenol
- salicylalaniline
- NSC-14880
- D92243
- SCHEMBL347861
- GBR-11840
- 779-84-0
- N-Salicylalaniline
- O-Cresol, .alpha.-phenyl imino-
- DTXSID001203180
- CHEMBL205927
- 2-[(E)-N-Phenylcarboximidoyl]phenol
- 31519-65-0
- (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
- Phenol, 2-((phenylimino)methyl)-
- CS-0085921
- NSC 68443
- Phenol, 2-[(phenylimino)methyl]-
- 2-Hydroxybenzaldehyde N-phenylimine
- 2-Hydroxybenzylideneaniline
- SCHEMBL12809869
- QIYHCQVVYSSDTI-GXDHUFHOSA-N
- beta-2-Salicylideneaniline
- STK825387
- AKOS002662755
- 2-[(Phenylimino)methyl]phenol #
- AKOS004906517
- SCHEMBL13325913
- SY049501
- N-(2-Hydroxybenzylidene)aniline
- 2-[(E)-(Phenylimino)methyl]phenol
- o-Hydroxy benzylidene aniline
- 2-[(phenylimino)methyl]phenol
- NSC-68443
- 2-((phenylimino)methyl)phenol
- N-(o-hydroxybenzylidene)aniline
- 6-(anilinomethylidene)cyclohexa-2,4-dien-1-one
- VS-13411
- NSC14880
- MFCD00020066
- Salicylideneaniline, 97%
- BDBM50185241
- .alpha.-(Phenylimino)-ortho-cresol
- DTXSID50870775
- DB-255832
- 2-hydroxybenzalaniline
- NSC 14880
- BBL036310
- Salicylidene aniline
- NSC68443
- 103886-92-6
- N-Salicylideneaniline
- Salicylideneaniline
-
- MDL: MFCD00020066
- Inchi: InChI=1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H/b14-10+
- Chiave InChI: QIYHCQVVYSSDTI-GXDHUFHOSA-N
- Sorrisi: C1=CC=C(C=C1)/N=C/C2=CC=CC=C2O
Proprietà calcolate
- Massa esatta: 197.08413
- Massa monoisotopica: 197.084063974g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 209
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 32.6Ų
Proprietà sperimentali
- PSA: 32.59
Phenol, 2-[(E)-(phenylimino)methyl]- Letteratura correlata
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
103886-92-6 (Phenol, 2-[(E)-(phenylimino)methyl]-) Prodotti correlati
- 1761-56-4(2-Salicylideneaminophenol)
- 3230-51-1(4-{(E)-(4-methylphenyl)iminomethyl}phenol)
- 779-84-0(N-Salicylideneaniline)
- 588-53-4(4-Benzylideneaminophenol)
- 477855-76-8(N'-(2-Chloroacetyl)-8-methyl-8H-thieno2,3-bindole-2-carbohydrazide)
- 1211793-55-3(N-2-(4-phenylpiperazin-1-yl)ethylcyclopropanesulfonamide)
- 1172881-52-5(3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-methoxyphenyl)urea)
- 1331457-00-1(5-{1-(E)-2-(4-methylphenyl)ethenesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2172276-07-0(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluoro-N-methylbutanamidooxy}acetic acid)
- 1556761-48-8(6-methyl(prop-2-yn-1-yl)aminopyridine-3-carboxylic acid)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
